molecular formula C13H8BrN3O5 B6033855 3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole

3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B6033855
M. Wt: 366.12 g/mol
InChI Key: KAXSCQKFUSZIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to act through a variety of pathways, including inhibition of certain enzymes and modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its potential therapeutic applications. However, there are also some limitations to its use. For example, it may have low solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research involving 3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole. One area of interest is in the development of new drugs based on this compound, either as a standalone treatment or in combination with other drugs. Other potential directions include investigating its effects on different cell types or in different disease models, as well as exploring its potential use in drug delivery systems. Overall, the potential applications of this compound make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole can be achieved through a variety of methods. One common approach involves the reaction of 5-bromo-2-furaldehyde with 4-nitrophenylacetonitrile, followed by cyclization with hydrazine hydrate and oxidation with hydrogen peroxide. Other methods include the use of different starting materials or alternative reaction conditions.

Scientific Research Applications

3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole has been investigated for a range of scientific applications. One area of interest is in the development of new drugs, as this compound has been shown to exhibit potential therapeutic effects. For example, it has been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O5/c14-11-6-5-10(21-11)13-15-12(22-16-13)7-20-9-3-1-8(2-4-9)17(18)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXSCQKFUSZIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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